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CAS No.: 2306388-84-9

Cat. No.: B607366 Get Quote

Executive Summary
The Estrogen-Related Receptor Alpha (ERRα; NR3B1) represents a unique paradox in nuclear

receptor pharmacology. Classed as an "orphan" receptor due to the absence of a known

endogenous small-molecule ligand, ERRα exhibits constitutive transcriptional activity driven by

protein-protein interactions with the PGC-1α coactivator family. This guide analyzes the

chemical biology of ERRα modulation, detailing the transition from "undruggable" orphan to a

validated target for metabolic reprogramming in oncology (via inverse agonists) and metabolic

disease (via agonists).

Part 1: The Biological Imperative
The Constitutive Activity Paradox
Unlike classical nuclear receptors (e.g., ERα) that require ligand binding to stabilize Helix 12

(H12) in the agonist conformation, ERRα’s Ligand Binding Domain (LBD) is permanently

locked in an active conformation. This structural rigidity allows ERRα to constitutively recruit

coactivators, primarily PGC-1α (Peroxisome Proliferator-Activated Receptor Gamma

Coactivator 1-alpha).

The "Protein Ligand" Concept: PGC-1α acts as a surrogate ligand. It binds to the

hydrophobic cleft of ERRα, driving the transcription of genes essential for mitochondrial

biogenesis, oxidative phosphorylation (OXPHOS), and fatty acid oxidation (FAO).
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Therapeutic Logic:

In Oncology (Breast/Colon Cancer): ERRα is often overexpressed, driving the "Warburg

effect" and metabolic flexibility required for tumor survival. Strategy: Inverse Agonism

(disrupt PGC-1α interaction).

In Metabolic Disease (Obesity/T2D): ERRα activity is dampened.[1] Strategy: Agonism

(stabilize PGC-1α recruitment).

Signaling Pathway Visualization
The following diagram illustrates the PGC-1α/ERRα signaling axis and its downstream

metabolic effects.
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Figure 1: The PGC-1α/ERRα signaling axis. Inverse agonists disrupt the complex, while

agonists stabilize it to drive metabolic gene expression.
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Part 2: Chemical Space of ERRα Modulators
The development of ERRα modulators has evolved from non-specific tool compounds to highly

selective chemical probes.

Inverse Agonists (Inhibitors)
These molecules function by displacing PGC-1α from the ERRα LBD or inducing a

conformational change that targets the receptor for proteasomal degradation.
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Compound Class IC50 / Potency
Mechanism of
Action

Key
Limitations/No
tes

XCT790 Thiadiazole ~0.37 µM

Disrupts PGC-1α

interaction;

induces ERRα

degradation.

Warning: Acts as

a mitochondrial

uncoupler (off-

target toxicity).

Use with caution

in metabolic

assays.

Compound 29

(C29)
Synthetic ~10-100 nM

High-affinity

inverse agonist.

improved

selectivity over

XCT790;

validates

metabolic effects

in vivo without

uncoupling.

Compound 11 Sulfonamide 0.80 µM

p-

Nitrobenzenesulf

onamide

derivative.[1][2]

[3][4][5]

Suppresses

migration/invasio

n in TNBC

(Triple-Negative

Breast Cancer)

models.[1][4]

Compound A Thiazolidin N/A
Destabilizes

receptor.

Often cited in

mechanistic

studies regarding

proteasomal

degradation.

Agonists (Activators)
Developing agonists for a constitutively active receptor is challenging. These molecules

typically function by further stabilizing the active conformation or enhancing PGC-1α

recruitment.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pdfs.semanticscholar.org/24cf/2b5e105389a1ca5b6913349f82425af5c24e.pdf?skipShowableCheck=true
https://www.researchgate.net/figure/Design-of-compound-11-as-the-potential-ERRa-inverse-agonist_fig2_356975104
https://www.medchemexpress.com/err%CE%B1-antagonist-2.html
https://pubmed.ncbi.nlm.nih.gov/34894977/
https://www.researchgate.net/publication/356975104_The_discovery_of_a_novel_series_of_potential_ERRa_inverse_agonists_based_on_p-nitrobenzenesulfonamide_template_for_triple-negative_breast_cancer_in_vivo
https://pdfs.semanticscholar.org/24cf/2b5e105389a1ca5b6913349f82425af5c24e.pdf?skipShowableCheck=true
https://pubmed.ncbi.nlm.nih.gov/34894977/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SLU-PP-332: A novel pan-ERR agonist (highest potency on ERRα).

Effect: Acts as an "exercise mimetic," increasing mitochondrial respiration and fatty acid

oxidation in skeletal muscle.[6]

Status: Preclinical tool for metabolic syndrome and obesity research.

Part 3: Validation Workflows (The "How-To")
Trustworthy data generation requires a multi-tiered validation approach. A single assay is

insufficient to confirm specific ERRα modulation.

Protocol A: TR-FRET Coactivator Displacement
Objective: Determine if the small molecule physically disrupts the interaction between ERRα

and PGC-1α.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a

fluorophore-labeled ERRα LBD and a peptide sequence derived from PGC-1α.

Causality: If the molecule binds the LBD, it alters the surface, preventing the coactivator

peptide from binding, leading to a loss of FRET signal.

Critical Step: Use a PGC-1α peptide containing the LXXLL motif (or specific ERRα

interaction motif) and ensure the assay buffer contains co-solvents to prevent compound

aggregation.

Protocol B: Cellular Transcriptional Reporter Assay
Objective: Validate functional repression or activation in a live cell context.

System:

Plasmid 1: Gal4-DBD fused to ERRα-LBD (Ligand Binding Domain).

Plasmid 2: UAS (Upstream Activation Sequence) linked to a Luciferase reporter.

Method:
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Transfect HEK293 cells with both plasmids.

Treat with vehicle (DMSO) vs. Compound (e.g., XCT790) for 24h.

Readout: Inverse agonists will significantly decrease Luciferase signal compared to DMSO

control (constitutive activity baseline).

Self-Validation: Include a "Gal4-DBD only" control to ensure the compound doesn't inhibit the

reporter system itself (e.g., killing the enzyme).

Protocol C: Metabolic Phenotyping (Seahorse XF)
Objective: Confirm the downstream physiological consequence (Mitochondrial Respiration).

Method:

Seed cells (e.g., MCF-7 or C2C12) in XF plates.

Treat with ERRα inverse agonist (24h pre-treatment is often required to deplete

mitochondrial proteins).

Perform Mitochondrial Stress Test:

Injection A: Oligomycin (ATP synthase inhibitor).

Injection B: FCCP (Uncoupler - Max respiration).

Injection C: Rotenone/Antimycin A (Shut down ETC).

Expected Result (Inverse Agonist): Significant reduction in Basal Respiration and Maximal

Respiration compared to control.

Differentiation: If using XCT790, be wary of immediate uncoupling (spike in OCR) vs. long-

term repression. C29 is preferred here.

Experimental Workflow Diagram
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Figure 2: Step-by-step validation pipeline for ERRα modulators. A confirmed hit must show

binding, transcriptional repression, and metabolic alteration.

Part 4: Therapeutic Applications & Clinical Status
Oncology: The Metabolic Siege
ERRα is a prognostic marker for poor survival in breast and colorectal cancers.

Mechanism: Tumors rely on ERRα to maintain high mitochondrial output despite fluctuating

oxygen/nutrient levels.

Intervention: Inverse agonists (e.g., Compound 11, C29) induce "metabolic catastrophe" in

cancer cells.

Combination Therapy: High potential seen in combining ERRα inhibitors with PI3K/mTOR

inhibitors or endocrine therapies (Tamoxifen) to overcome resistance.

Metabolic Disease: The Exercise Pill
Mechanism: In Type 2 Diabetes, muscle mitochondrial function is impaired.

Intervention: Agonists like SLU-PP-332 mimic the transcriptional effects of endurance

exercise, increasing energy expenditure and insulin sensitivity without physical activity.[7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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